molibresib - 1260907-17-2

molibresib

Catalog Number: EVT-276742
CAS Number: 1260907-17-2
Molecular Formula: C22H22ClN5O2
Molecular Weight: 423.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Molibresib, chemically known as 2-[(4s)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4h-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-n-ethylacetamide, is a potent and selective small-molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. [, , ] This family includes BRD2, BRD3, BRD4, and BRDT, which are epigenetic "readers" that play crucial roles in gene expression regulation. [, ] Molibresib exhibits its effects by binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins. [, ] This binding disrupts the interaction between BET proteins and acetylated histone peptides, thereby affecting chromatin remodeling and downstream gene expression. [, ] Molibresib has been investigated for its potential as an anticancer agent in various preclinical and clinical studies. [, , , , , , , , , ]

Synthesis Analysis

A novel synthesis route for molibresib involves a unique oxidative activation of a thiolactam to prepare a key methyltriazolo[1,4]benzodiazepine intermediate. [] This method employs 35% peracetic acid and proceeds through a proposed sulfenic acid intermediate (R-SOH). [] The thiolactam precursor is synthesized from commercially available (2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone in two steps with a 66% yield. [] This concise four-step synthesis efficiently delivers molibresib with high enantiomeric excess (>99.9%). [] This oxidative approach offers advantages over previous methods, including mild reaction conditions and prevention of racemization at a sensitive stereocenter. []

Molecular Structure Analysis

The molecular structure of molibresib features a central [, , ]triazolo[4,3-a][1,4]benzodiazepine core. [] A 4-chlorophenyl group and a methoxy group are attached to the benzodiazepine ring system at positions 6 and 8, respectively. [] The chiral center at position 4 of the benzodiazepine ring carries a methyl group and an n-ethylacetamide substituent. [] These structural features contribute to the specific binding affinity of molibresib to BET bromodomains. []

Chemical Reactions Analysis

The key chemical transformation in molibresib synthesis is the oxidative cyclization of a thiolactam with an acethydrazide. [] This reaction, mediated by peracetic acid, leads to the formation of the triazole ring and generates the methyltriazolo[1,4]benzodiazepine scaffold. []

Mechanism of Action

Molibresib primarily exerts its biological effects by selectively and competitively binding to the bromodomains of BET proteins, particularly BRD4. [, , , , ] This interaction disrupts the association of BET proteins with acetylated lysine residues on histone tails, hindering the recruitment of transcriptional machinery and ultimately downregulating the expression of target genes. [, , , , , ] Some of the key downstream targets affected by molibresib include MYC, a proto-oncogene often dysregulated in various cancers, and proinflammatory cytokines like IL-6 and CCL2. [, , , , , , , , ] The inhibition of MYC and other transcriptional programs associated with cell proliferation, survival, and inflammation contributes to the antitumor effects observed with molibresib. [, , , , , , , , ]

Applications
  • Cancer Research: Molibresib has demonstrated potential as an anticancer agent in preclinical and clinical studies involving various cancer types, including:
    • NUT Carcinoma (NC): Molibresib exhibits promising antitumor activity in NC, a rare and aggressive cancer characterized by BRD4-NUT fusion proteins. [, , ] It induces tumor regression and prolongs survival in preclinical models and shows clinical responses in patients. [, , ]
    • Hematologic Malignancies: Molibresib shows antitumor activity in hematological malignancies like acute myeloid leukemia (AML), Non-Hodgkin lymphoma (NHL), and multiple myeloma. [, , , ] It induces cell death and reduces tumor burden in preclinical models and elicits clinical responses in some patients. [, , , ]
    • Solid Tumors: Molibresib has been investigated in clinical trials for solid tumors like small cell lung cancer, castration-resistant prostate cancer, triple-negative breast cancer, estrogen receptor-positive breast cancer, and gastrointestinal stromal tumor. [] While some antitumor activity has been observed, further investigation is needed to establish its efficacy in these indications. []
  • Immunology Research: Molibresib has been shown to modulate immune responses, particularly by affecting macrophage function and cytokine production. [, , , ] It suppresses the production of proinflammatory cytokines like IL-6 and CCL2, which are involved in inflammation and tumor progression. [, , , ]
  • Fibrosis Research: Molibresib has shown potential in preclinical models of lung fibrosis by downregulating NADPH oxidase 4 (Nox4) expression and activity, leading to accelerated fibrosis resolution. [] This suggests its possible application in treating fibrotic diseases. []
Future Directions
  • Combination Therapies: Investigating molibresib in combination with other anticancer agents, such as chemotherapy, targeted therapies, or immunotherapy, to enhance efficacy and overcome resistance mechanisms. [, , ]
  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from molibresib treatment and optimize patient selection for clinical trials. []
  • Resistance Mechanisms: Elucidating the mechanisms of resistance to molibresib to develop strategies to overcome or prevent resistance and improve long-term treatment outcomes. []
  • Beyond Cancer: Exploring the therapeutic potential of molibresib in other diseases where BET protein dysregulation plays a role, such as inflammatory disorders and fibrotic diseases. [, , ]

Itraconazole

  • Compound Description: Itraconazole is a marketed antifungal drug that acts as a strong inhibitor of cytochrome P450 (CYP) 3A4 and P-glycoprotein (P-gp) [].
  • Relevance: Itraconazole was used in a drug-drug interaction study with molibresib to investigate the effect of CYP3A4 and P-gp inhibition on molibresib's pharmacokinetics. The study confirmed that molibresib is a substrate for CYP3A4, as co-administration with itraconazole significantly increased molibresib exposure []. This highlights the importance of considering potential drug interactions mediated by CYP3A4 when administering molibresib.

Rifampicin

  • Compound Description: Rifampicin is an antibiotic drug that acts as a strong inducer of CYP3A4 and P-gp [].
  • Relevance: Similar to itraconazole, rifampicin was utilized in a drug-drug interaction study with molibresib to assess the impact of CYP3A4 and P-gp induction on molibresib's pharmacokinetic profile. Co-administration with rifampicin drastically decreased molibresib exposure, confirming its role as a CYP3A4 substrate []. This finding emphasizes the need to adjust molibresib dosing when co-administered with CYP3A4 inducers.

GSK3529246

  • Compound Description: GSK3529246 refers to the combined measurement of two active metabolites of molibresib, formed by the metabolism of molibresib by CYP3A4 enzymes []. These metabolites exhibit equipotency to molibresib [, ].
  • Relevance: GSK3529246 represents the active metabolites of molibresib, sharing its mechanism of action and potency. Understanding the pharmacokinetics of GSK3529246 is crucial, as both the parent drug and its metabolites contribute to the overall efficacy and safety profile of molibresib [].

Fulvestrant

  • Compound Description: Fulvestrant is a marketed endocrine therapy used in the treatment of hormone receptor-positive (HR+) breast cancer. It functions as a selective estrogen receptor degrader [].

JQ1

  • Compound Description: JQ1 is a first-in-class BET inhibitor that competitively binds to the bromodomains of BET proteins, including BRD4, disrupting their function [, , , ].
  • Relevance: As a first-in-class BET inhibitor, JQ1 serves as a benchmark for newer BET inhibitors like molibresib. Both compounds target the same protein family and share similar mechanisms of action. Comparing the efficacy and safety profiles of JQ1 and molibresib helps researchers understand the potential advantages and disadvantages of different BET inhibitors [, , , ].

I-BET 762

  • Compound Description: I-BET 762 is another BET inhibitor that binds to BET bromodomains, similar to molibresib and JQ1. It has shown promising results in preclinical models against various cancers [, , , , , , , , ].
  • Relevance: I-BET 762 serves as a direct comparator to molibresib in terms of mechanism of action and therapeutic target. Assessing their activity in various cancer models provides valuable insights into the potential benefits and limitations of different BET inhibitors [, , , , , , , , ].

BMS-986158

  • Compound Description: BMS-986158 is a BET inhibitor currently in clinical development [].
  • Relevance: BMS-986158 represents another BET inhibitor being investigated for its clinical potential. Comparing its efficacy and safety profile with molibresib can help determine the most promising BET inhibitor candidates for specific cancer types [].

Birabresib (OTX015)

  • Compound Description: Birabresib (also known as OTX015) is a potent and selective BET inhibitor that has shown promising results in clinical trials for NUT midline carcinoma and other cancers [, , ].
  • Relevance: Similar to JQ1 and I-BET-762, birabresib serves as a direct comparator to molibresib, allowing researchers to evaluate the efficacy and safety of different BET inhibitors in various cancer models [, , ].

RVX-208

  • Compound Description: RVX-208 is a BET inhibitor that has demonstrated antitumor activity in preclinical models [].
  • Relevance: RVX-208 serves as another comparator for evaluating the efficacy and safety of molibresib in preclinical cancer models. By comparing their activity profiles, researchers can gain a better understanding of the potential advantages and disadvantages of different BET inhibitors [].

Pyridostatin (PDS)

  • Compound Description: Pyridostatin (PDS) is a G-quadruplex (G4) stabilizer that binds to G4 structures in DNA, interfering with DNA replication and transcription [].
  • Relevance: Pyridostatin was found to synergize with BET inhibitors like molibresib in preclinical models, enhancing their antitumor activity []. This highlights the potential of combining BET inhibitors with other targeted therapies to improve treatment outcomes.

Panobinostat (LBH589)

  • Compound Description: Panobinostat is a histone deacetylase (HDAC) inhibitor clinically used in multiple myeloma treatment. It inhibits the activity of HDACs, leading to increased histone acetylation and altered gene expression [, ].
  • Relevance: Panobinostat was shown to synergize with BET inhibitors like molibresib in multiple myeloma cells [, ]. This finding suggests that combining BET inhibitors with HDAC inhibitors could be a promising therapeutic strategy for enhancing antitumor activity in certain cancer types.

Ibrutinib

  • Compound Description: Ibrutinib is a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies [].
  • Relevance: Although structurally unrelated to molibresib, ibrutinib was included in a study exploring the NCI-60 cell line panel to elucidate common mechanistic targets among different anticancer agents []. The study aimed to identify potential synergistic combinations or overlapping mechanisms of action.

Properties

CAS Number

1260907-17-2

Product Name

2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide

IUPAC Name

2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

InChI

InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m0/s1

InChI Key

AAAQFGUYHFJNHI-SFHVURJKSA-N

SMILES

CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK525762; GSK525762; GSK525762; GSK525762A; GSK525762A; GSK 525762A; IBET762; IBET762; IBET 762; molibresib.

Canonical SMILES

CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C

Isomeric SMILES

CCNC(=O)C[C@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.